MBP146-78

Overview

Description

MBP146-78 is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP) dependent protein kinases. It has shown significant efficacy in inhibiting the replication of Toxoplasma gondii tachyzoites and other parasitic organisms . The compound is primarily used in scientific research to study its effects on parasitic infections and its potential therapeutic applications.

Mechanism of Action

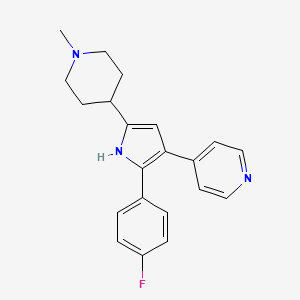

MBP146-78, also known as “4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine” or “Pyridine, 4-[2-(4-fluorophenyl)-5-(1-methyl-4-piperidinyl)-1H-pyrrol-3-yl]-”, is a potent and selective inhibitor of cyclic GMP (cGMP)-dependent protein kinases .

Target of Action

The primary target of this compound is cGMP-dependent protein kinases (PKG) . These kinases play a crucial role in various biological processes, including the regulation of muscle contraction, cell division, and differentiation .

Mode of Action

This compound interacts with its target, PKG, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction results in a dose-dependent inhibition of the enzyme’s function .

Biochemical Pathways

The inhibition of PKG by this compound affects various biochemical pathways. Specifically, it impacts the pathways that rely on the activity of PKG, such as signal transduction pathways involved in cell growth and differentiation .

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and ethanol .

Result of Action

The inhibition of PKG by this compound leads to a decrease in the replication of T. gondii tachyzoites inside host cells . This suppression of parasite growth is reversible, suggesting that the compound’s action is specific and non-toxic to the host cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and, consequently, its efficacy . Furthermore, the compound’s stability could be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MBP146-78 involves multiple steps, starting with the preparation of the core pyrrole structure. The key steps include:

- Formation of the pyrrole ring through a condensation reaction.

- Introduction of the fluorophenyl group via a substitution reaction.

- Addition of the piperidine moiety through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Optimization of reaction conditions to maximize yield and purity.

- Use of high-efficiency reactors and purification systems to ensure consistent product quality.

- Implementation of stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: MBP146-78 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Substitution: Substitution reactions can introduce different substituents, potentially enhancing its efficacy.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens and alkylating agents are employed.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships .

Scientific Research Applications

MBP146-78 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of cGMP dependent protein kinases.

Biology: Investigated for its effects on parasitic infections, particularly Toxoplasma gondii.

Medicine: Explored for potential therapeutic applications in treating parasitic diseases.

Industry: Utilized in the development of new antiparasitic agents and kinase inhibitors

Comparison with Similar Compounds

- Propargite

- Closantel

- Crotamiton

- Praziquantel

Comparison: MBP146-78 is unique in its high selectivity and potency as a cGMP dependent protein kinase inhibitor. Compared to similar compounds, it has shown superior efficacy in inhibiting the replication of Toxoplasma gondii and other parasites. Its reversible suppression of lytic parasite growth and low toxicity to host cells further highlight its potential as a therapeutic agent .

Biological Activity

MBP146-78, a compound with the CAS number 188343-77-3, is primarily recognized for its potent and selective inhibition of cyclic guanosine monophosphate (cGMP)-dependent protein kinases (PKG). This characteristic positions it as a significant agent in the study of various biological processes, particularly concerning parasitic infections such as Toxoplasma gondii.

Overview of this compound

Chemical Structure and Properties:

- IUPAC Name: 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine

- Molecular Formula: C19H22FN3

- Molecular Weight: 303.40 g/mol

This compound operates by specifically targeting PKG, inhibiting its activity through binding at the enzyme's active site. This inhibition disrupts several key biochemical pathways that rely on PKG, including those involved in cell growth, differentiation, and signal transduction.

Biochemical Pathways Affected

- Signal Transduction: Disruption in the signaling pathways that regulate cellular responses.

- Cell Growth and Differentiation: Inhibition of processes essential for cellular proliferation and specialization.

Biological Activity Against Toxoplasma gondii

Research has demonstrated that this compound exhibits significant efficacy in inhibiting the replication of Toxoplasma gondii tachyzoites. This is particularly relevant given the parasite's impact on human health, especially in immunocompromised individuals.

Case Study: Inhibition of T. gondii

In a controlled study, this compound was shown to:

- Reduce tachyzoite replication rates significantly.

- Exhibit low toxicity to host cells while effectively suppressing parasite growth.

The compound's ability to reversibly inhibit lytic growth further highlights its potential as a therapeutic agent against parasitic infections.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Efficacy Against T. gondii | Toxicity to Host Cells |

|---|---|---|---|

| This compound | cGMP-dependent PKG inhibitor | High | Low |

| Propargite | Mite growth regulator | Moderate | Moderate |

| Closantel | Antiparasitic agent | Moderate | Moderate |

| Praziquantel | Anthelmintic action | High | Low |

This compound stands out for its high selectivity and potency compared to other compounds within its class.

Research Applications

The compound has broad applications across various fields:

- Chemistry: Utilized as a tool compound for studying cGMP-dependent protein kinases.

- Biology: Investigated for its effects on parasitic infections.

- Medicine: Explored for potential therapeutic applications in treating parasitic diseases.

- Industry: Used in developing new antiparasitic agents and kinase inhibitors.

Properties

IUPAC Name |

4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3/c1-25-12-8-16(9-13-25)20-14-19(15-6-10-23-11-7-15)21(24-20)17-2-4-18(22)5-3-17/h2-7,10-11,14,16,24H,8-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWNFHXBUDPAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333333 | |

| Record name | 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188343-77-3 | |

| Record name | 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.